3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, attributed to the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The presence of these elements in the compound’s structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may interfere with the biochemical pathways essential for the survival or reproduction of these pests.
Pharmacokinetics
The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, likely influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of TFMP derivatives is the effective control of pests in the agricultural industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market, demonstrating the compound’s effectiveness .
Action Environment
The action environment of this compound is typically the agricultural field, where the compound is used to protect crops from pests . Environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrazolo[4,3-c]pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as transition metal complexes (e.g., palladium or copper catalysts) can be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[4,3-c]pyridine derivatives .
Scientific Research Applications
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar trifluoromethyl group and heterocyclic structure but differs in the arrangement of nitrogen atoms in the ring.
4-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with different substitution patterns.
Uniqueness
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific arrangement of nitrogen atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPHQMHLWQWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443020 | |
Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230305-81-4 | |
Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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